physicochemical properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
physicochemical properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Abstract
This technical guide provides a comprehensive analysis of the predicted , a compound of interest for researchers, scientists, and drug development professionals. As specific experimental data for this molecule is not publicly available, this document leverages established principles of physical organic chemistry and data from analogous structures to construct a robust predictive profile. We delve into the influence of its key structural motifs—the α-chloro ketone, the ortho-fluoro substituent, and the para-hydroxyl group—on its chemical identity, acidity, lipophilicity, and spectroscopic characteristics. Furthermore, this guide presents standardized, field-proven experimental protocols for the empirical determination of these critical parameters, adhering to internationally recognized OECD guidelines. The synthesis of accurate predictive data with practical, validated methodologies provides a foundational framework for the synthesis, characterization, and rational application of this and similar molecules in research and development.
Introduction and Molecular Context
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a multifaceted organic molecule that belongs to the class of α-haloketones.[1] This functional group is characterized by a halogen atom positioned on the carbon adjacent (alpha) to a carbonyl group, rendering the molecule a potent electrophile and a versatile synthetic intermediate.[2][3] The presence of a substituted phenolic ring introduces additional complexity and functionality, making its properties highly relevant for medicinal chemistry and materials science.
The strategic placement of three key substituents on the phenylpropanone scaffold dictates its chemical behavior:
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The α-Chloro Ketone System: This moiety is a powerful alkylating agent, making the alpha-carbon highly susceptible to nucleophilic attack.[4] This reactivity is fundamental to its utility in organic synthesis but also necessitates careful handling due to potential biological activity as a lachrymator or irritant.[2]
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The para-Hydroxyl Group: This phenolic group imparts acidic properties and provides a site for hydrogen bonding, significantly influencing solubility, pKa, and potential interactions with biological targets.
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The ortho-Fluoro Substituent: Positioned next to the hydroxyl group, this electronegative atom modulates the acidity of the phenol through strong inductive effects and potential intramolecular hydrogen bonding.
Understanding the interplay of these features is critical for predicting the molecule's behavior in both chemical reactions and biological systems.
Chemical Identity and Predicted Physicochemical Properties
While direct experimental values are not available, we can predict the core properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one with a high degree of confidence based on established quantitative structure-property relationship (QSPR) models and data from structurally similar compounds.
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Molecular Formula: C₉H₈ClFO₂
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Molecular Weight: 202.61 g/mol
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SMILES: CC(=O)C(C1=CC(=C(C=C1)F)O)Cl
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InChI Key: (Predicted) QZJXZJXLZJXLZJ-UHFFFAOYSA-N
The following table summarizes the key predicted physicochemical parameters.
| Property | Predicted Value | Rationale / Basis for Prediction |
| pKa (Phenolic OH) | 7.5 - 8.5 | The baseline pKa of phenol (~9.98) is lowered significantly by the strong electron-withdrawing inductive effects of the ortho-fluoro and the para-keto-alkyl group.[5][6] The final value is a balance between these effects and potential intramolecular H-bonding. |
| LogP (Octanol/Water) | ~2.1 | Based on the calculated XLogP3 of 2.3 for the isomeric 2-Chloro-1-(4-hydroxyphenyl)propan-1-one[7], adjusted for the different substitution pattern. The presence of both lipophilic (Cl, F, aryl) and hydrophilic (OH, C=O) groups results in a moderate value. |
| Aqueous Solubility | Low to Moderate | Inversely related to LogP. The hydroxyl group allows for hydrogen bonding with water, but the overall aromatic and halogenated structure limits solubility. |
| Boiling Point | > 250 °C (decomposes) | High due to polar functional groups and molecular weight. Similar multi-substituted aromatic ketones often have high boiling points.[8] |
| Reactivity Class | Electrophilic Alkylating Agent | The α-chloro ketone moiety is highly reactive towards nucleophiles.[1] |
In-Depth Analysis of Key Physicochemical Parameters
Acidity (pKa): The Influence of Ortho-Fluorine Substitution
The acidity of the para-hydroxyl group is a critical parameter influencing the molecule's state of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding capability.
Phenol itself is a weak acid with a pKa of approximately 9.98.[5] The acidity of the target molecule is significantly enhanced by its substituents:
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Electron-Withdrawing Groups (EWGs): Both the ortho-fluoro atom and the para-C(Cl)C(=O)CH₃ group act as potent EWGs. They pull electron density away from the aromatic ring through the sigma framework (inductive effect, -I).[5] This delocalizes the negative charge of the resulting phenoxide anion, stabilizing it and making the parent phenol more acidic (i.e., lowering its pKa).
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Ortho-Effect of Fluorine: While fluorine is highly electronegative, its effect on the acidity of an adjacent phenol is complex. The dominant influence is the strong -I effect, which increases acidity. However, the potential for intramolecular hydrogen bonding between the ortho-F and the phenolic -OH can sometimes counteract this by stabilizing the protonated form. For phenols, the inductive effect typically dominates, leading to a lower pKa compared to the unsubstituted parent.[9][10] For example, the pKa of p-fluorophenol is 9.95, while the pKa of o-fluorophenol is 8.81, demonstrating the powerful acidifying effect of ortho-positioning.
Based on these combined effects, the pKa of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is predicted to be substantially lower than that of phenol, likely falling in the 7.5 to 8.5 range .
Lipophilicity (LogP): Balancing Polarity and Halogenation
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible polar (water) and nonpolar (octanol) phase. It is a key indicator of a drug's ability to cross cell membranes (ADME properties).
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Hydrophilic Contributions: The phenolic hydroxyl and ketone carbonyl groups are polar and capable of hydrogen bonding, which decreases the LogP value.
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Lipophilic Contributions: The aromatic ring, the chloro-, and fluoro- substituents are nonpolar and increase the LogP value.
The predicted LogP of ~2.1 suggests a molecule with a balanced character, capable of interacting with both lipid and aqueous environments. This is a common feature in many orally bioavailable drug candidates.
Predicted Spectroscopic Profile
A detailed spectroscopic analysis is essential for structural confirmation and quality control.
¹H NMR Spectroscopy
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Methyl Protons (-CH₃): A singlet or a doublet (if coupled to the methine proton, though often small) appearing around δ 2.2-2.5 ppm . This region is characteristic of a methyl group adjacent to a carbonyl.[11]
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Methine Proton (-CHCl-): A singlet or a quartet (if coupled to the methyl group) significantly downfield, likely in the δ 5.0-5.5 ppm range. Its position is influenced by the strong deshielding effects of both the adjacent carbonyl group and the chlorine atom.[12]
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Aromatic Protons (Ar-H): Three protons on the ring will exhibit complex splitting patterns (multiplets) between δ 6.8-7.5 ppm . The exact shifts and couplings will depend on the combined electronic effects of the three different substituents.
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Phenolic Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between δ 5.0-9.0 ppm .
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): Deshielded, expected around δ 195-205 ppm .
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Methine Carbon (-CHCl-): Expected in the range of δ 60-70 ppm .
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Methyl Carbon (-CH₃): Expected around δ 25-30 ppm .
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Aromatic Carbons: Six distinct signals between δ 115-160 ppm , with carbons directly attached to F and O showing the largest shifts.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. A characteristic isotopic peak (M+2) at m/z 204 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Standardized Protocol for Experimental Determination of LogP
To move from prediction to empirical data, standardized methodologies are required. The following protocol outlines the determination of the partition coefficient (LogP) according to internationally accepted standards.
Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)
This method is considered the "gold standard" for its accuracy and reliability.
Objective: To determine the n-octanol/water partition coefficient (P) of a substance.
Principle: The test substance is dissolved in a mixture of n-octanol and water, which are pre-saturated with each other. The system is allowed to reach equilibrium, after which the concentration of the substance in each phase is measured to calculate P.
Workflow Diagram:
Caption: Workflow for LogP determination via the Shake-Flask Method (OECD 107).
Step-by-Step Methodology:
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Preparation of Materials:
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Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
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Prepare a stock solution of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used (e.g., HPLC-UV).
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Equilibration:
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In triplicate, add a small volume of the stock solution to centrifuge tubes containing known volumes of the pre-saturated n-octanol and water. The volume ratio should be varied (e.g., 2:1, 1:1, 1:2 octanol:water) to ensure the final LogP value is independent of the ratio.
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Seal the tubes and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
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Shake the tubes gently for a sufficient time to reach equilibrium (a preliminary test should establish this time; 24 hours is often sufficient). Avoid vigorous shaking that could lead to emulsion formation.
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Phase Separation:
-
After equilibration, centrifuge the tubes at a moderate speed until a clear separation of the two phases is observed.
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Analysis:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each tube.
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Determine the concentration of the test substance in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Calculation:
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For each replicate, calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water
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Calculate the final LogP value by taking the base-10 logarithm of the average P value from all replicates.
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Safety and Handling
As an α-haloketone, 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one must be handled with appropriate precautions.[1][2]
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Reactivity: The compound is a reactive electrophile and should be stored away from strong nucleophiles, bases, and oxidizing agents. Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This guide establishes a comprehensive physicochemical profile for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one based on established chemical principles and data from analogous compounds. The molecule is predicted to be a moderately lipophilic (LogP ~2.1) and relatively strong phenolic acid (pKa ~7.5-8.5) with the high reactivity characteristic of α-haloketones. The provided spectroscopic predictions offer a roadmap for its structural verification, while the detailed experimental protocol for LogP determination provides a practical, validated pathway for empirical characterization. This integrated approach of prediction and methodology serves as a valuable resource for scientists engaged in the synthesis, evaluation, and application of this and related novel chemical entities.
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